1-methyl-5-nitro-2-Benzimidazolebutyric acid
Overview
Description
1-Methyl-5-nitro-2-Benzimidazolebutyric acid is an organic compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol This compound is characterized by its benzimidazole core structure, which is substituted with a methyl group at the 1-position and a nitro group at the 5-position, along with a butyric acid side chain at the 2-position
Preparation Methods
The synthesis of 1-methyl-5-nitro-2-Benzimidazolebutyric acid typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core through the reaction of o-phenylenediamine with formic acid or its derivatives.
Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Alkylation: The methyl group is introduced at the 1-position through an alkylation reaction using methyl iodide or a similar reagent.
Butyric Acid Side Chain Addition: Finally, the butyric acid side chain is attached at the 2-position through a reaction with a suitable butyric acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methyl-5-nitro-2-Benzimidazolebutyric acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common reagents used in these reactions include nitric acid for nitration, methyl iodide for alkylation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitro-2-Benzimidazolebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-2-Benzimidazolebutyric acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-5-nitro-2-Benzimidazolebutyric acid can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the nitro and butyric acid groups, resulting in different chemical and biological properties.
5-Nitrobenzimidazole: Lacks the methyl and butyric acid groups, affecting its reactivity and applications.
Benzimidazolebutyric acid: Lacks the nitro and methyl groups, leading to different biological activity
The presence of the nitro, methyl, and butyric acid groups in this compound makes it unique and enhances its potential for various applications.
Properties
IUPAC Name |
4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-14-10-6-5-8(15(18)19)7-9(10)13-11(14)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGVZPCQZGGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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